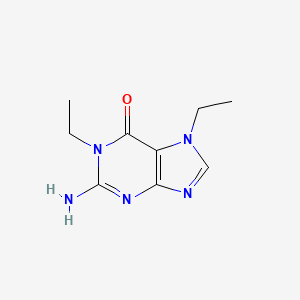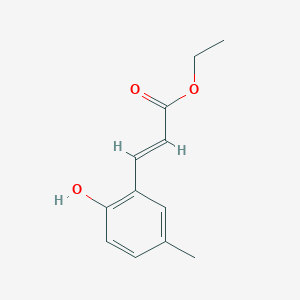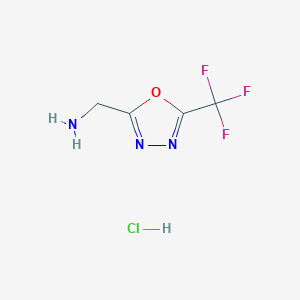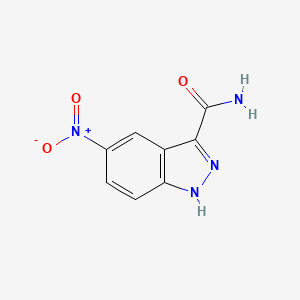
3-Nitro-1,6-naphthyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,6-naphthyridine-2,4-diamine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a nitro group at the third position and two amino groups at the second and fourth positions on the naphthyridine ring
Méthodes De Préparation
The synthesis of 3-Nitro-1,6-naphthyridine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding naphthyridine derivative as a yellowish solid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
3-Nitro-1,6-naphthyridine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include reduced or substituted naphthyridine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of materials science, naphthyridine derivatives are used in the design of light-emitting diodes and dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of 3-Nitro-1,6-naphthyridine-2,4-diamine involves its interaction with specific molecular targets within cells. For example, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth .
Comparaison Avec Des Composés Similaires
3-Nitro-1,6-naphthyridine-2,4-diamine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, the position and nature of substituents on the naphthyridine ring can significantly influence their biological activities and applications . For instance, 1,5-naphthyridine derivatives have been studied for their potential as anti-inflammatory agents, while 1,8-naphthyridine derivatives are known for their use in the treatment of bacterial infections .
Propriétés
Numéro CAS |
87992-39-0 |
|---|---|
Formule moléculaire |
C8H7N5O2 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
3-nitro-1,6-naphthyridine-2,4-diamine |
InChI |
InChI=1S/C8H7N5O2/c9-6-4-3-11-2-1-5(4)12-8(10)7(6)13(14)15/h1-3H,(H4,9,10,12) |
Clé InChI |
RNDDZVWHXLFSKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)


![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
